molecular formula C19H17N3O5S B2544585 (E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 363600-14-0

(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2544585
CAS RN: 363600-14-0
M. Wt: 399.42
InChI Key: YZJLBQSOICSYOM-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have demonstrated potent anticancer activity against colon HCT-116 human cancer cell line. Compounds derived from related structural frameworks have shown significant potential in inhibiting cancer cell growth, highlighting the compound's relevance in developing new anticancer agents Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M. (2020). Acta chimica Slovenica.

Optical Applications

A derivative, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, synthesized for optical characterizations, showcased potential for photodiode applications. The compound's unique optical properties, including significant band gaps, underline its utility in designing organic photodiodes, emphasizing the relevance of such compounds in advanced material science Elkanzi, Nadia Ali Ahmed, Farag, A., Roushdy, N., & Mansour, A. (2020). Optik.

Biological and Antimicrobial Activities

Synthesis of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives has been explored for various biological activities. These derivatives have been tested for their in vitro antioxidant, antibacterial, and antifungal activities. Such studies are pivotal in discovering new compounds with potential therapeutic applications, particularly as antimicrobial agents Maddila, S., Damu, G., Oseghe, E., Abafe, O., Rao, C., & Lavanya, P. (2012). Journal of The Korean Chemical Society.

Chemical Descriptors and Molecular Docking Studies

An extensive study on a related pyrimidine derivative, focusing on conformational analysis, spectroscopic insights, and molecular docking simulations, highlights its potential as a drug candidate. The research underscores the importance of detailed chemical characterization and bioactivity studies in identifying promising compounds for pharmaceutical development Sheena Mary, Y., Shyma Mary, Y., Serdaroğlu, G., Kaya, S., Sarojini, B., Umamahesvari, H., & Mohan, B. J. (2021). Polycyclic Aromatic Compounds.

properties

IUPAC Name

ethyl 3-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-3-25-19(24)16-11(2)15-17(28-16)20-10-22(18(15)23)21-9-12-4-5-13-14(8-12)27-7-6-26-13/h4-5,8-10H,3,6-7H2,1-2H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLBQSOICSYOM-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

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